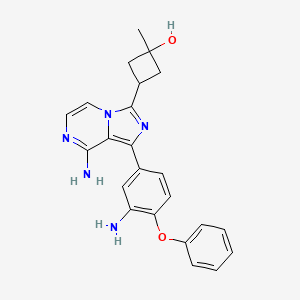
Ack1 inhibitor 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ack1 inhibitor 2 is a compound designed to inhibit the activity of Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2. ACK1 is an intracellular non-receptor tyrosine kinase that plays a significant role in various cellular processes, including cell survival, proliferation, migration, and tumorigenesis. It is considered an oncogene and a therapeutic target in several cancers, such as breast cancer, non-small-cell lung cancer, and hepatocellular carcinoma .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Ack1 inhibitor 2 would likely involve scaling up the laboratory synthesis methods to larger reactors, ensuring consistent quality and yield. This process would include optimization of reaction conditions, purification steps, and quality control measures to meet industrial standards. Specific details on industrial production methods are not publicly disclosed but would follow Good Manufacturing Practices (GMP) guidelines .
Analyse Des Réactions Chimiques
Types of Reactions
Ack1 inhibitor 2 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives depending on the nucleophile or electrophile used .
Applications De Recherche Scientifique
Ack1 inhibitor 2 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of ACK1 and its effects on various biochemical pathways.
Biology: Employed in cell-based assays to investigate the role of ACK1 in cell signaling, proliferation, and migration.
Medicine: Explored as a potential therapeutic agent for treating cancers that overexpress ACK1, such as breast cancer, non-small-cell lung cancer, and hepatocellular carcinoma.
Mécanisme D'action
Ack1 inhibitor 2 exerts its effects by binding to the active site of ACK1, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets involved in cell survival, proliferation, and migration. The molecular targets and pathways involved include the inhibition of receptor tyrosine kinases and the disruption of signaling pathways such as the AMPK/mTOR pathway .
Comparaison Avec Des Composés Similaires
Ack1 inhibitor 2 can be compared with other similar compounds, such as:
Dasatinib: A multikinase inhibitor that targets Bcr/Abl, Src, and Ack1.
Bosutinib: Another multikinase inhibitor with targets including Bcr/Abl, Src, and Ack1.
This compound is unique in its specificity and potency against ACK1, making it a valuable tool for studying the role of ACK1 in cancer and other diseases.
Propriétés
Formule moléculaire |
C23H23N5O2 |
|---|---|
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
3-[8-amino-1-(3-amino-4-phenoxyphenyl)imidazo[1,5-a]pyrazin-3-yl]-1-methylcyclobutan-1-ol |
InChI |
InChI=1S/C23H23N5O2/c1-23(29)12-15(13-23)22-27-19(20-21(25)26-9-10-28(20)22)14-7-8-18(17(24)11-14)30-16-5-3-2-4-6-16/h2-11,15,29H,12-13,24H2,1H3,(H2,25,26) |
Clé InChI |
AFOHUIOGDQPTIX-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C1)C2=NC(=C3N2C=CN=C3N)C4=CC(=C(C=C4)OC5=CC=CC=C5)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















